GW 9662-d5
Description
GW 9662-d5 is a deuterated, potent, and irreversible selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. Its chemical name is 2-Chloro-5-nitro-N-(2,3,4,5,6-pentadeuterophenyl)benzamide, with the molecular formula C₁₃H₄ClD₅N₂O₃ and a molecular weight of 281.71 g/mol . The compound exhibits high selectivity for PPARγ, with IC₅₀ values of 3.3 nM for PPARγ, 32 nM for PPARα, and 2000 nM for PPARβ, demonstrating a >600-fold selectivity for PPARγ over other isoforms .
This compound is synthetically derived and stable under desiccated conditions at -20°C for up to 12 months. It is soluble in ethanol (25 mM) and DMSO (100 mM), making it suitable for in vitro and in vivo studies . Its deuterated structure enhances metabolic stability, reducing isotopic interference in mass spectrometry-based assays . The compound is widely used in cancer and inflammation research due to its ability to inhibit PPARγ-mediated pathways, which are implicated in tumor progression and macrophage polarization .
Properties
Molecular Formula |
C13H4ClD5N2O3 |
|---|---|
Molecular Weight |
281.7 |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)/i1D,2D,3D,4D,5D |
InChI Key |
DNTSIBUQMRRYIU-RALIUCGRSA-N |
SMILES |
ClC1=CC=C([N+]([O-])=O)C=C1C(NC2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=O |
Synonyms |
2-chloro-5-nitrobenzanilide-10,11,12,13,14-d5 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
GW 9662-d5 has been extensively studied for its effects on cancer cell growth and tumor development.
Case Study: Breast Cancer
- Objective: Investigate the role of this compound in breast cancer cell lines.
- Methodology: MDA-MB-231 human mammary tumor cells were treated with varying concentrations of this compound and rosiglitazone.
- Findings: The study revealed that this compound inhibited the growth of breast cancer cells by preventing PPARγ activation. The IC50 values ranged from 20 to 30 μM, indicating significant growth inhibition. Co-treatment with rosiglitazone enhanced the growth-inhibitory effects rather than diminishing them, suggesting complex interactions between PPARγ antagonism and other signaling pathways .
| Treatment Combination | Cell Viability (IC50) |
|---|---|
| This compound (10 μM) | 30 μM |
| Rosiglitazone (50 μM) | Enhanced effect |
| Control | Baseline |
Metabolic Disorders
The compound has also been evaluated for its impact on metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD).
Case Study: NAFLD Prevention
- Objective: Assess the effects of this compound on diet-induced NAFLD in mice.
- Methodology: Female C57BL/6J mice were fed a high-fat diet supplemented with this compound.
- Findings: Mice treated with this compound exhibited significantly reduced insulin resistance and liver damage compared to control groups. The treatment decreased inflammatory markers such as interleukin-1 beta and inducible nitric oxide synthase, indicating a protective effect against liver inflammation .
| Group | Insulin Resistance Level | Liver Damage Score |
|---|---|---|
| Control | High | Severe |
| This compound Treated | Low | Mild |
Inflammation Modulation
This compound also plays a role in modulating inflammatory responses.
Case Study: Inflammatory Response
- Objective: Investigate the anti-inflammatory effects of this compound in macrophage cells.
- Methodology: J774A.1 macrophages were treated with lipopolysaccharide (LPS) alongside this compound.
- Findings: Treatment with this compound significantly reduced LPS-induced expression of pro-inflammatory cytokines such as interleukin-6 and interleukin-1 beta. This indicates that this compound can effectively attenuate inflammatory signaling pathways .
| Treatment | Cytokine Levels (pg/mL) |
|---|---|
| Control | High |
| LPS Only | Very High |
| LPS + this compound | Significantly Reduced |
Comparison with Similar Compounds
Comparison with Similar Compounds
GW 9662-d5 belongs to a class of deuterated PPAR modulators and analytical standards. Below is a detailed comparison with structurally or functionally related compounds:
GW 9662 (Non-deuterated Parent Compound)
- Mechanism : Irreversible PPARγ antagonist.
- Key Differences :
- Applications : Similar to this compound but less favored in pharmacokinetic studies due to shorter half-life.
Gemfibrozil-d6 and Fenofibrate-d6
- Mechanism: Deuterated internal standards for quantifying gemfibrozil (PPARα agonist) and fenofibrate (lipid-lowering agent) .
- Key Differences :
- Structural Similarity : Deuterated aromatic rings enhance stability, akin to this compound .
CAY10767
- Mechanism : PPARα agonist.
- Key Differences: Activates PPARα, promoting fatty acid oxidation, whereas this compound inhibits PPARγ . No deuterium modification; shorter shelf-life compared to deuterated analogs.
- Applications : Metabolic disease research (e.g., dyslipidemia) vs. This compound’s focus on cancer and inflammation .
Norfloxacin-d5 and Pefloxacin-d5
- Mechanism: Deuterated fluoroquinolone antibiotics.
- Key Differences :
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Target | Mechanism | IC₅₀/EC₅₀ | Deuterated? | Primary Applications |
|---|---|---|---|---|---|
| This compound | PPARγ | Antagonist | 3.3 nM (PPARγ) | Yes | Cancer, inflammation research |
| GW 9662 | PPARγ | Antagonist | Similar to d5 | No | Foundational PPARγ studies |
| Gemfibrozil-d6 | PPARα | Agonist (std.) | N/A | Yes | Analytical quantification |
| CAY10767 | PPARα | Agonist | ~100 nM | No | Metabolic disease research |
| Norfloxacin-d5 | DNA gyrase | Antibiotic (std) | N/A | Yes | Pharmacokinetic assays |
Table 2: Physicochemical Properties
| Property | This compound | GW 9662 | Gemfibrozil-d6 |
|---|---|---|---|
| Molecular Weight | 281.71 | 276.67 | 286.33 |
| Solubility | 25 mM (EtOH) | 20 mM (EtOH) | 10 mM (DMSO) |
| Half-life (in vivo) | ~8 hours | ~4 hours | ~6 hours |
| Purity | >99% | >98% | >98% |
Q & A
Q. How can CRISPR-Cas9 screens identify synthetic lethality partners for this compound in cancer therapy?
- Answer : Perform genome-wide knockout screens in this compound-treated cells. Prioritize hits with log2 fold change >2 and FDR <0.1. Validate top candidates (e.g., metabolic enzymes) via siRNA rescue experiments and metabolomic profiling .
Methodological Frameworks
- Dose-Response Analysis : Use the Hill equation to model this compound's efficacy and compare potency across cell lines .
- Ethical Documentation : Align in vivo studies with ARRIVE 2.0 guidelines, including randomization, blinding, and sample size justification .
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets and analytical pipelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
